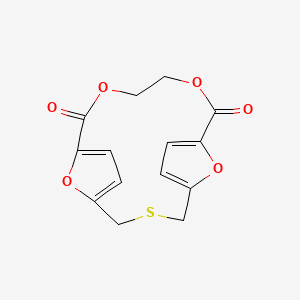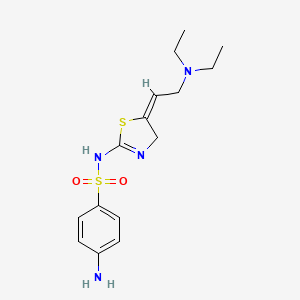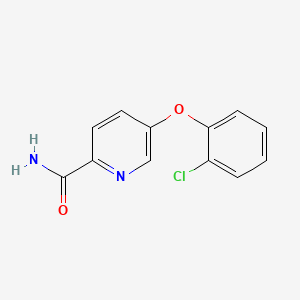
Picolinamide, 5-(o-chlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolinamide, 5-(o-chlorophenoxy)- is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide core structure with an o-chlorophenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of picolinamide, 5-(o-chlorophenoxy)- typically involves the reaction of picolinamide with o-chlorophenol in the presence of a suitable base. One common method involves the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 120°C, for a specific duration to ensure complete conversion .
Industrial Production Methods
Industrial production of picolinamide, 5-(o-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Picolinamide, 5-(o-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Zinc in aqueous hydrochloric acid
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Applications De Recherche Scientifique
Picolinamide, 5-(o-chlorophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of picolinamide, 5-(o-chlorophenoxy)- involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the fungal lipid-transfer protein Sec14p, which is crucial for fungal cell viability . This selective inhibition is achieved through the binding of the compound to the active site of the protein, thereby disrupting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: Another compound with similar antifungal properties, targeting the same lipid-transfer proteins.
Florylpicoxamid: A second-generation synthetic picolinamide with broad-spectrum fungicidal activity.
Uniqueness
Picolinamide, 5-(o-chlorophenoxy)- stands out due to its selective inhibition of fungal lipid-transfer proteins without affecting mammalian proteins. This selectivity makes it a promising candidate for antifungal drug development with potentially lower toxicity compared to other compounds.
Propriétés
Numéro CAS |
72133-69-8 |
|---|---|
Formule moléculaire |
C12H9ClN2O2 |
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
5-(2-chlorophenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(14)16)15-7-8/h1-7H,(H2,14,16) |
Clé InChI |
JALWKINJHJGLMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


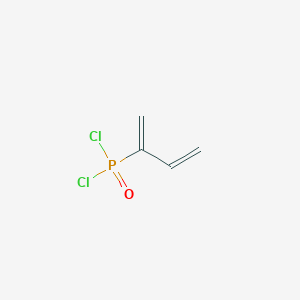
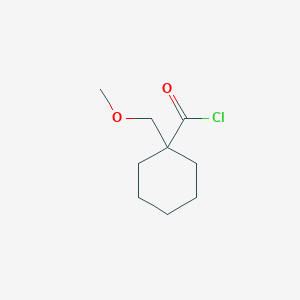
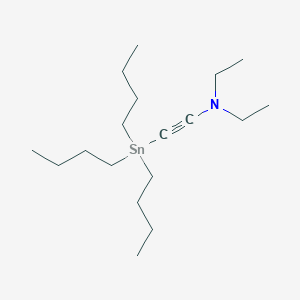

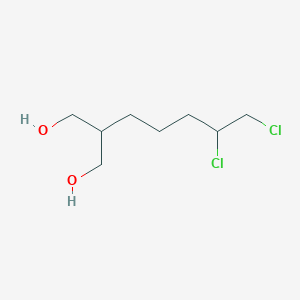
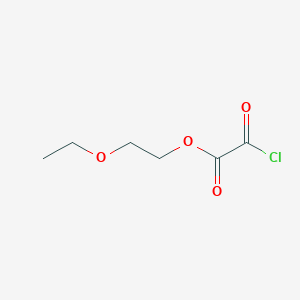
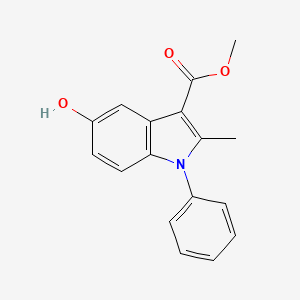
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)

